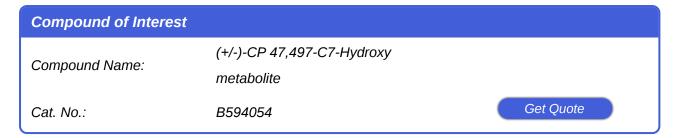


Pharmacological Profile of CP 47,497-C7-Hydroxy Metabolite: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 47,497 is a potent synthetic cannabinoid agonist developed by Pfizer in the 1980s.[1] As a research tool, it has been instrumental in studying the structure-activity relationships of cannabinoids.[2] The compound and its analogs have been identified in various herbal mixtures, leading to regulatory scrutiny and a renewed interest in their pharmacological and metabolic profiles. This technical guide focuses on the pharmacological activity of a key metabolite, the CP 47,497-C7-hydroxy metabolite, providing a comprehensive summary of available data, experimental methodologies, and visual representations of its metabolic and signaling pathways.

While the parent compound, CP 47,497, is well-characterized as a potent CB1 receptor agonist, quantitative pharmacological data for its C7-hydroxy metabolite remains limited in publicly available literature.[2] This document compiles the existing information and presents it alongside data for the parent compound and its C8 homolog for comparative analysis.

Pharmacological Data Summary

Quantitative data on the binding affinity and functional activity of the CP 47,497-C7-hydroxy metabolite are not extensively documented. However, it is recognized as an agonist at the CB1



receptor.[2] The following tables summarize the available quantitative data for the parent compound CP 47,497 and its C8 homolog to provide a comparative context.

Table 1: Cannabinoid Receptor Binding Affinity (Ki)

Compound	Receptor	Binding Affinity (Ki)	Species	Reference
CP 47,497	CB1	2.1 nM	[1][2]	
CP 47,497-C8 homolog	CB1	0.83 nM	[3][4]	_

Table 2: Functional Activity (EC50)

Compound	Assay	EC50	Cell Line	Reference
CP 47,497-C8 homolog	CB1 Receptor Internalization	4.4 nM	HEK293	[2]

Note: Specific EC50 values for CP 47,497-C7-hydroxy metabolite are not well-documented in the available literature.[2]

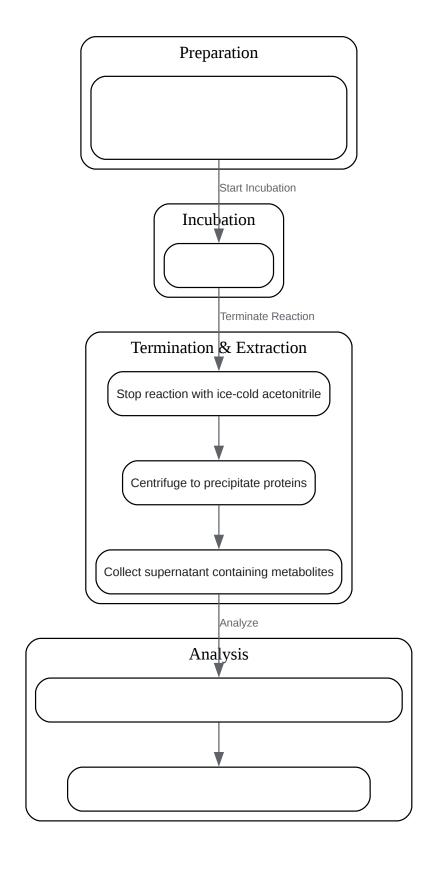
Metabolism of CP 47,497

The primary metabolic pathway for CP 47,497 involves hydroxylation and oxygenation.[2][5] In vitro studies using human liver microsomes have identified several mono-hydroxylated metabolites, including the C7-hydroxy metabolite.[2][5]

Experimental Protocol: In Vitro Metabolism of CP 47,497

The following protocol is a generalized representation based on standard methodologies for studying drug metabolism in human liver microsomes.





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Caption: Experimental workflow for the in vitro metabolism of CP 47,497.



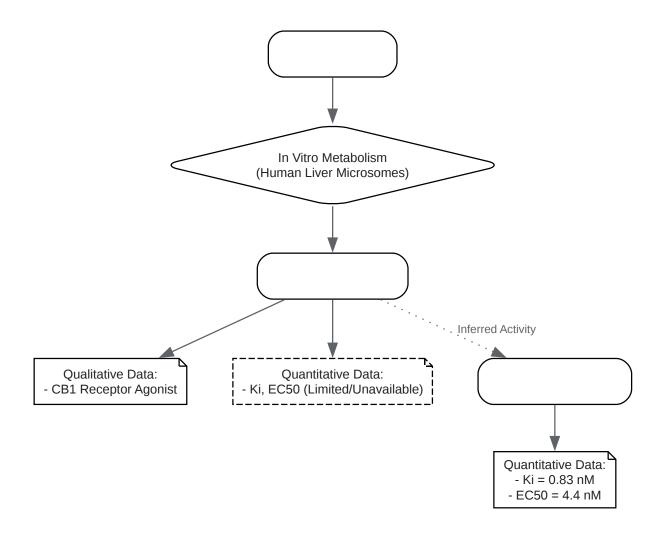
Cannabinoid Receptor Signaling Pathway

As a cannabinoid receptor agonist, the CP 47,497-C7-hydroxy metabolite is presumed to activate the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that leads to its pharmacological effects.

Caption: Presumed signaling pathway of CP 47,497-C7-Hydroxy Metabolite.

Logical Relationship of Available Information

The current understanding of the pharmacological activity of the CP 47,497-C7-hydroxy metabolite is inferred from metabolism studies of the parent compound and comparative analysis with its more extensively studied analogs.



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Caption: Relationship between CP 47,497 and its C7-hydroxy metabolite.

Conclusion

The CP 47,497-C7-hydroxy metabolite is a confirmed in vitro metabolite of the synthetic cannabinoid CP 47,497 and is recognized as a CB1 receptor agonist. However, a significant gap exists in the scientific literature regarding its specific quantitative pharmacological parameters, such as binding affinity (Ki) and functional efficacy (EC50). The data available for the parent compound and its C8 homolog suggest that the C7-hydroxy metabolite likely possesses significant cannabinoid activity. Further research is warranted to fully characterize the pharmacological and toxicological profile of this metabolite to better understand its contribution to the overall effects of CP 47,497.

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